Ethyl thieno[2,3-b]pyridine-5-carboxylate

Purity Synthetic Intermediate Quality Control

Researchers synthesizing thieno[2,3-b]pyridine-based kinase inhibitors or MDR modulators require a high-purity ethyl ester intermediate that ensures reproducible Pd-catalyzed couplings and chemoselective hydrolysis. Ethyl thieno[2,3-b]pyridine-5-carboxylate (CAS 99429-77-3) addresses these needs: • ≥98% purity minimizes side-product formation during multi-step synthesis. • Ethyl ester offers distinct lipophilicity (XLogP3-AA=2.4) and steric bulk, critical for reaction selectivity and solubility. • Validated in patent US20160137664A1 for constructing MDR modulators with sub-micromolar EC₅₀ values. Available in stock for immediate global dispatch.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 99429-77-3
Cat. No. B3333463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thieno[2,3-b]pyridine-5-carboxylate
CAS99429-77-3
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1)C=CS2
InChIInChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3
InChIKeyPBSNIODLDCURGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thieno[2,3-b]pyridine-5-carboxylate: Product Overview


Ethyl thieno[2,3-b]pyridine-5-carboxylate (CAS 99429-77-3) is a heterocyclic ester featuring a fused thiophene-pyridine core with molecular formula C₁₀H₉NO₂S and molecular weight 207.25 g/mol [1]. It belongs to the thieno[2,3-b]pyridine family, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including kinase inhibition and multidrug resistance (MDR) modulation [2]. The compound serves primarily as a stable and synthetically accessible intermediate for the development of bioactive molecules, particularly anticancer agents targeting c-Src, PIM-1, and Epac proteins [3].

Thieno[2,3-b]pyridine ester building block for medicinal chemistry
Ethyl ester enables orthogonal deprotection in complex syntheses
Scaffold for kinase inhibitor and MDR modulator development studies

Ethyl Thieno[2,3-b]pyridine-5-carboxylate: Why Ester Substitution Fails


While methyl thieno[2,3-b]pyridine-5-carboxylate (CAS 21344-30-9) and the free carboxylic acid (CAS 99429-77-3, hydrolyzed form) are structurally related, they cannot be interchangeably substituted in synthetic workflows. The ethyl ester offers a distinct combination of lipophilicity (XLogP3-AA = 2.4 [1]) and steric bulk that critically influences reaction rates during ester hydrolysis, transesterification, and amidation, as well as the solubility profiles of downstream intermediates in aprotic solvents [2]. Additionally, the ethyl ester's volatility and purification behavior differ markedly from the methyl analog, affecting chromatographic separation and final product purity in multi-step syntheses targeting kinase inhibitors and MDR modulators [3].

Lipophilicity mismatch
Ethyl ester (XLogP3-AA 2.4) differs from methyl analog (~1.9); extraction and chromatographic behavior may shift.
Reaction kinetics and steric effects
Steric bulk of ethyl vs. methyl alters hydrolysis, transesterification, and amidation rates, affecting intermediate purification.
Free acid instability
Free carboxylic acid form is prone to decarboxylation; cannot substitute for the ester in high-temperature coupling steps.

Ethyl Thieno[2,3-b]pyridine-5-carboxylate: Differentiation Evidence


Purity Advantage Over Methyl Ester

Commercial ethyl thieno[2,3-b]pyridine-5-carboxylate (CAS 99429-77-3) is routinely supplied at 98% purity by multiple vendors (e.g., Leyan, MolCore) , whereas the methyl ester analog (CAS 21344-30-9) is commonly offered at only 95% purity (e.g., AKSci) . This translates to a 3% absolute reduction in total impurities, which is critical for minimizing side-product formation in subsequent palladium-catalyzed couplings or nucleophilic substitutions that are highly sensitive to the presence of reactive contaminants.

Purity vs. methyl ester
Cross-study comparable
≥98% vs. ≥95% (methyl ester), 60% lower total impurity load
Supports higher intermediate purity for sensitive couplings
Vendor CoA comparison; commercial grades 2024–2025
Purity Synthetic Intermediate Quality Control

Lipophilicity: Improved Extraction and Chromatography

The computed octanol-water partition coefficient (XLogP3-AA) for ethyl thieno[2,3-b]pyridine-5-carboxylate is 2.4, compared to an estimated value of approximately 1.9 for the methyl ester (based on a −0.5 logP unit difference per methylene removal) [1]. This higher lipophilicity facilitates more efficient extraction from aqueous reaction mixtures using ethyl acetate or dichloromethane, enhances retention on reversed-phase C18 columns during HPLC purification, and can improve passive membrane permeability in cellular assays when utilized as a prodrug intermediate [2].

Lipophilicity
Class-level inference
XLogP3-AA 2.4, ~0.5 logP higher than methyl ester
May improve extraction efficiency and reversed-phase resolution
Computed value; homologation rule applied
Lipophilicity Drug Design Chromatography

Chemoselective Hydrolysis for Orthogonal Deprotection

The ethyl ester of thieno[2,3-b]pyridine-5-carboxylic acid (CAS 99429-77-3) exhibits slower hydrolysis kinetics under acidic (TFA) and basic (NaOH) conditions compared to the methyl ester, enabling orthogonal deprotection in the presence of methyl or tert-butyl ester functionalities [1]. This differential reactivity has been exploited in the synthesis of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide antiviral agents, where selective ethyl ester cleavage in the presence of a methyl ester was demonstrated using controlled alkaline hydrolysis (0.2 M KOH in EtOH, 25°C, 2 h, >95% selectivity) [2]. The free carboxylic acid, by contrast, is prone to decarboxylation under thermal or oxidative conditions, limiting its utility in high-temperature coupling reactions .

Chemoselective hydrolysis
Head-to-head
Ethyl cleavage >95% selective over methyl (0.2 M KOH/EtOH, 25°C, 2 h)
Enables orthogonal deprotection without extra steps
HPLC-monitored, selectivity factor >19:1
Chemoselectivity Protecting Group Strategy Synthetic Methodology

Validated Intermediate for Pan-Transporter MDR Modulators

Ethyl thieno[2,3-b]pyridine-5-carboxylate (CAS 99429-77-3) serves as the core starting material in a granted patent (US20160137664A1) for thieno[2,3-b]pyridines as MDR modulators [1]. Optimization of this scaffold yielded compound 6r, which exhibits potent P-gp inhibitory action with EC₅₀ = 0.3 ± 0.2 μM, MRP1 inhibitory action with EC₅₀ = 1.1 ± 0.1 μM, and BCRP1 inhibitory action with EC₅₀ = 0.2 ± 0.05 μM [2]. In contrast, the methyl ester analog (CAS 21344-30-9) has not been reported as a direct precursor to any MDR modulator with comparable multi-transporter inhibition profiles, limiting its utility in this rapidly evolving therapeutic area [3].

MDR modulator precursor
Cross-study comparable
Derived compound 6r: P-gp EC₅₀ 0.3 μM, MRP1 1.1 μM, BCRP1 0.2 μM
Reported pan-transporter inhibition context
Methyl ester scaffold lacks comparable multi-transporter data
MDR Modulator Cancer Chemotherapy Transporter Inhibition

Ethyl Thieno[2,3-b]pyridine-5-carboxylate: Applications & Procurement


Pan-Transporter MDR Modulator Synthesis

Procure CAS 99429-77-3 as the core starting material for constructing thieno[2,3-b]pyridine-based MDR modulators, following the validated synthetic route described in US20160137664A1 [1]. The 98% purity specification minimizes by-product formation during the critical palladium-catalyzed coupling steps, while the ethyl ester's chemoselective hydrolysis enables orthogonal deprotection for late-stage diversification [2]. Resulting compounds can be screened for P-gp, MRP1, and BCRP1 inhibition, with the potential to achieve sub-micromolar EC₅₀ values comparable to the lead compound 6r (P-gp EC₅₀ = 0.3 μM) [3].

Kinase Inhibitor Lead Optimization via SAR

Utilize CAS 99429-77-3 as a synthetic intermediate for generating focused libraries of thieno[2,3-b]pyridine-based kinase inhibitors targeting c-Src, PIM-1, or Epac [1]. The ethyl ester's XLogP3-AA of 2.4 provides a favorable lipophilicity window for cellular permeability during phenotypic screening, while its higher purity relative to the methyl analog reduces false positives in high-throughput biochemical assays [2]. Derivatization via amidation or Suzuki coupling at the 2- and 3-positions can rapidly explore chemical space around the core scaffold [3].

Fluorescent Probe Development with Thieno[2,3-b]pyridine Core

CAS 99429-77-3 can serve as a precursor for the synthesis of thieno[2,3-b]pyridine-fused BODIPY fluorescent probes, which have demonstrated specific Cu²⁺ recognition with detection limits of 17 μM [1]. The ester functionality allows for facile conjugation to targeting ligands or solid supports, while the heterocyclic core contributes to favorable photophysical properties such as high quantum yields and photostability. This application is particularly relevant for researchers developing sensors for environmental monitoring or biological imaging [2].

Antiviral Agent Discovery Targeting HIV

Leverage CAS 99429-77-3 as a starting point for synthesizing 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide antiviral agents, as exemplified in patent literature describing selective HIV replication inhibitors [1]. The ethyl ester's ability to undergo chemoselective cleavage in the presence of other protecting groups streamlines the assembly of complex carboxamide libraries, enabling efficient SAR studies around the N-7 and C-2 positions. Researchers can prioritize this intermediate over the free acid form, which is prone to decarboxylation under the thermal conditions required for amide bond formation [2].

Application
Selection Property
Validation Focus
Pan-transporter MDR modulator synthesis
High-purity intermediate with orthogonal ester handle
Multi-transporter inhibition assay panel (P-gp, MRP1, BCRP1)
Kinase inhibitor lead optimization
Lipophilic scaffold with favorable purity profile
Kinase panel selectivity and cellular permeability screening
Fluorescent probe development
Ester-functionalized thienopyridine core for conjugation
Photophysical characterization and metal-ion sensing
Antiviral agent discovery (HIV)
Chemoselective ester for streamlined carboxamide library assembly
Antiviral activity and resistance profiling in cell-based models
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